2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Descripción
This compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a bicyclic core fused with pyridine and pyrimidine rings. Key structural features include:
- 8-methyl substituent: Contributes to steric and hydrophobic interactions.
- 4-oxo moiety: A common pharmacophore in kinase inhibitors, often involved in binding to ATP pockets.
- N-(3-methoxypropyl)carboxamide side chain: Modulates solubility and metabolic stability via the methoxy group’s electron-donating and lipophilic properties.
Its design prioritizes balancing bioavailability and target affinity through tailored substituents .
Propiedades
IUPAC Name |
2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-4-6-17-10(8-9)16-13(19)11(14(17)20)12(18)15-5-3-7-21-2/h4,6,8,19H,3,5,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCURGFHKLFRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS Number: 899351-08-7) is a pyrido[1,2-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C16H22N4O3
- Molecular Weight : 318.37 g/mol
- CAS Number : 899351-08-7
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including those related to this compound. The compound's activity against cyclooxygenase (COX) enzymes has been a focal point:
-
Inhibition of COX Enzymes :
- In vitro assays have demonstrated that related compounds exhibit significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
- A study reported IC50 values for certain derivatives ranging from 0.04 to 0.09 μmol against COX-2, indicating potent anti-inflammatory potential .
- In Vivo Efficacy :
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition :
- Mechanistic Insights :
Structure–Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Hydroxy group | Increases anti-inflammatory potency |
| Methyl group | Modulates interaction with target enzymes |
Research indicates that electron-donating groups enhance the anti-inflammatory activity by improving binding affinity to COX enzymes .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Anti-inflammatory Effects :
- Anticancer Screening :
Aplicaciones Científicas De Investigación
Antiviral Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit promising antiviral properties. A notable study demonstrated that N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide showed significant antiviral activity against several viruses, including the West Nile virus and Dengue virus. The compound was noted for its low cytotoxicity and high selectivity index, making it a candidate for further development in antiviral therapies .
Anticancer Properties
Another area of interest is the potential anticancer activity of this compound. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Further investigations are required to elucidate the specific pathways involved and to assess its effectiveness in various cancer models.
Enzyme Inhibition
Additionally, compounds within this class have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, they may act as inhibitors of kinases or other targets involved in inflammatory responses or metabolic disorders. Such inhibitory actions can lead to therapeutic benefits in conditions like diabetes or chronic inflammation.
Case Study 1: Antiviral Screening
In a study focused on antiviral screening, researchers synthesized several derivatives of 2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. The results indicated that certain modifications enhanced antiviral potency against the West Nile virus significantly. The study employed cytotoxicity assays alongside viral inhibition tests to establish a safety profile for these compounds .
Case Study 2: Anticancer Activity Assessment
A separate investigation assessed the anticancer potential of this compound using various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis. This study highlights the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy against different cancer types.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The most closely related analogue is 2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (PubChem entry, 2004) . Below is a comparative analysis:
| Parameter | Target Compound (3-methoxypropyl) | Analogue (2-hydroxypropyl) |
|---|---|---|
| Side Chain Polarity | Moderate (methoxy group) | High (hydroxyl group) |
| LogP (Predicted) | ~1.8 (higher lipophilicity) | ~0.9 (lower lipophilicity) |
| Aqueous Solubility | Reduced due to methoxy group | Enhanced via hydroxyl polarity |
| Metabolic Stability | Likely higher (methoxy resists Phase I) | Lower (hydroxyl prone to oxidation/conjugation) |
| Binding Affinity (Hypothetical) | Improved membrane permeability | Enhanced solubility may aid target engagement |
Key Differences
Side Chain Impact :
- The 3-methoxypropyl group increases lipophilicity, favoring blood-brain barrier penetration or intracellular target engagement.
- The 2-hydroxypropyl variant’s hydroxyl group improves solubility but may reduce metabolic stability due to Phase II conjugation pathways .
Biological Activity: No direct comparative bioactivity data is available. However, methoxy groups in kinase inhibitors (e.g., imatinib derivatives) are known to enhance selectivity by reducing off-target interactions. Hydroxypropyl analogues are more common in prodrug designs, where solubility is critical for initial absorption.
Synthetic Accessibility :
- The methoxypropyl side chain may require protective-group strategies during synthesis, increasing complexity compared to hydroxypropyl derivatives.
Broader Structural Class Comparisons
- 8-Methyl vs.
- 4-Oxo vs. 4-Thioxo Analogues : Thioxo groups can enhance metal chelation (e.g., with Mg²⁺ in kinases) but may alter toxicity profiles.
- Carboxamide Linker Variations : Longer alkyl chains (e.g., butyl vs. propyl) can drastically alter pharmacokinetics, as seen in HIV protease inhibitors.
Research Findings and Limitations
- Gaps in Data : Direct comparative studies between the target compound and its hydroxypropyl analogue are absent in publicly available literature. Current insights rely on structural extrapolation and analogous kinase inhibitor SAR trends.
- Therapeutic Potential: The methoxypropyl variant’s balance of lipophilicity and stability makes it a candidate for CNS-targeted therapies, whereas the hydroxypropyl analogue may suit peripheral targets requiring high solubility.
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via condensation of its ester precursor (e.g., ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) with 3-methoxypropylamine under reflux in ethanol . Critical steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carboxamide.
- Characterization : Confirm structure via H NMR (aromatic proton shifts at δ 7.5–8.5 ppm for pyrido-pyrimidine core) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- Spectroscopy : H NMR to identify shifts in aromatic protons (pyrido-pyrimidine core) and methoxypropyl sidechain (δ 3.3–3.5 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] matching theoretical mass).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in derivatives .
Q. What preliminary biological activity screening models are suitable?
- In Vivo Models : The "acetic acid writhing" assay (rodents) evaluates analgesic activity by quantifying abdominal contractions, comparing results to bioisosteres like 4-hydroxyquinolin-2-ones .
- In Vitro Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases using fluorescence-based kits .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled synthesis?
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states, identifying energy barriers for side reactions (e.g., hydrolysis of the carboxamide) .
- Machine Learning : Train models on existing pyrido-pyrimidine reaction datasets to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst ratios .
- Feedback Loops : Integrate experimental yield data into computational workflows to refine predictions iteratively .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Perform IC/EC assays in triplicate to identify outliers.
- Structural Confounders : Compare substituent effects (e.g., 8-methyl vs. 9-methyl analogs) using molecular docking to assess target binding affinity variations .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from multiple studies, controlling for variables like cell line heterogeneity .
Q. How do solvent and temperature affect reaction yield and byproduct formation?
- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility but may promote carboxamide hydrolysis; ethanol minimizes side reactions .
- Temperature Gradients : Optimize via Design of Experiments (DoE) matrices, e.g., 60–100°C reflux to balance reaction rate and decomposition .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxylate derivatives) and adjust pH to stabilize the carboxamide .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
- Substituent Scanning : Synthesize analogs with modified substituents (e.g., 3-methoxypropyl vs. phenethyl groups) and assay COX-2 inhibition .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic field descriptors from aligned derivative structures .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrido-pyrimidine carbonyl) using Schrödinger’s Phase .
Q. How can enzyme interaction studies be designed to assess mechanistic pathways?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) between the compound and target enzymes (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Ala substitutions) to pinpoint critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
